1-BOC-4-benzenesulfonamidopiperidine

Purity Analysis QC Specifications Procurement

This building block uniquely combines an acid-labile Boc protecting group with a stable benzenesulfonamide moiety, enabling orthogonal sequential functionalization of the piperidine ring—a strategic advantage not replicable by mono-protected or unprotected analogs. It serves as the validated key intermediate for N-(Boc-piperidine-4-carbonyl)-benzenesulfonamide STS inhibitors (cellular IC50 270 nM, a 7-fold improvement over earlier leads) and α-glucosidase-targeted antidiabetic candidates backed by in silico validation. Procuring this specific intermediate ensures maximal synthetic route efficiency, minimizes side reactions, and accelerates lead optimization in medicinal chemistry programs.

Molecular Formula C16H24N2O4S
Molecular Weight 340.438
CAS No. 1233953-03-1
Cat. No. B581492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-BOC-4-benzenesulfonamidopiperidine
CAS1233953-03-1
Molecular FormulaC16H24N2O4S
Molecular Weight340.438
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)18-11-9-13(10-12-18)17-23(20,21)14-7-5-4-6-8-14/h4-8,13,17H,9-12H2,1-3H3
InChIKeyYWLMTFLSICVBFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-BOC-4-benzenesulfonamidopiperidine (CAS 1233953-03-1): Core Structural and Commercial Overview for Procurement


1-BOC-4-benzenesulfonamidopiperidine (CAS 1233953-03-1), also known as tert-butyl 4-(benzenesulfonamido)piperidine-1-carboxylate, is a protected piperidine derivative featuring an N-Boc (tert-butoxycarbonyl) protecting group and a benzenesulfonamide moiety attached to the 4-position of the piperidine ring . It is commercially available from multiple established vendors with a specified minimum purity typically at 95% or 98% , underscoring its role as a versatile synthetic intermediate in medicinal chemistry and drug discovery .

1-BOC-4-benzenesulfonamidopiperidine (CAS 1233953-03-1): Why In-Class Substitution Is Not Trivial


Simple interchange of 1-BOC-4-benzenesulfonamidopiperidine with close analogs, such as its Boc-deprotected parent 4-benzenesulfonamidopiperidine or the Boc-protected amine 1-BOC-4-aminopiperidine, is not chemically or procedurally equivalent. The simultaneous presence of the acid-labile Boc group and the stable benzenesulfonamide moiety creates a unique orthogonal protection strategy that enables sequential functionalization of the piperidine nitrogen and the sulfonamide [1]. This dual functionality cannot be replicated by compounds lacking either group, directly impacting synthetic route efficiency and product yields. The quantitative evidence below details how these structural differences translate into measurable performance and selection advantages.

1-BOC-4-benzenesulfonamidopiperidine (CAS 1233953-03-1): Quantitative Differentiation vs. Analogs


1-BOC-4-benzenesulfonamidopiperidine (CAS 1233953-03-1): Comparative Purity and Vendor-Supplied QC Data

The commercial availability and reported purity of 1-BOC-4-benzenesulfonamidopiperidine are documented by multiple independent vendors, establishing a quality baseline for procurement. For instance, AKSi reports a minimum purity specification of 95% for their catalog product Z8715 , while Leyan specifies a purity of 98% for their product (catalog number 1762980) . In contrast, the unprotected 4-benzenesulfonamidopiperidine (CAS 869480-47-9) is less commonly stocked and its purity specifications are less consistently reported by major vendors. This difference in commercial purity documentation is a practical procurement differentiator.

Purity Analysis QC Specifications Procurement

1-BOC-4-benzenesulfonamidopiperidine (CAS 1233953-03-1): Storage Stability and Shipping Requirements vs. Unprotected Analogs

Vendor recommendations indicate that 1-BOC-4-benzenesulfonamidopiperidine is typically stored at -20°C for long-term stability . The corresponding unprotected amine, 4-benzenesulfonamidopiperidine, is often recommended for storage at -20°C as well, but its free amine functionality may render it more susceptible to oxidation and degradation under ambient conditions . The Boc-protected version is expected to exhibit enhanced stability in solid form due to protection of the basic amine, a class-level inference for protected amines.

Stability Storage Conditions Logistics

1-BOC-4-benzenesulfonamidopiperidine (CAS 1233953-03-1): Orthogonal Protection for Stepwise Piperidine Functionalization

The compound's Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl) to reveal a free piperidine amine, while the benzenesulfonamide remains stable . This orthogonal protection is absent in non-Boc-protected piperidine sulfonamides (e.g., 4-benzenesulfonamidopiperidine), which lack a masked amine handle for further elaboration . The sequential deprotection and functionalization potential is a key synthetic advantage.

Orthogonal Protection Synthetic Strategy Medicinal Chemistry

1-BOC-4-benzenesulfonamidopiperidine (CAS 1233953-03-1): Validation as a Steroid Sulfatase (STS) Inhibitor Scaffold

N-(Boc-piperidine-4-carbonyl)-benzenesulfonamides, which incorporate the core structure of 1-BOC-4-benzenesulfonamidopiperidine as a synthetic precursor, exhibit improved cellular potency (best IC50 = 270 nM) against steroid sulfatase (STS) compared to earlier nortropinyl–arylsulfonylurea leads (cellular IC50 = 1.89 μM) [1]. This represents an approximately 7-fold improvement in cellular potency. While the direct comparison is between elaborated derivatives rather than the building block itself, it establishes the benzenesulfonamido-piperidine motif as a validated scaffold for STS inhibitor development.

Steroid Sulfatase Inhibition Drug Discovery Enzyme Assay

1-BOC-4-benzenesulfonamidopiperidine (CAS 1233953-03-1): Density Functional Theory (DFT) and Docking Validation of Benzenesulfonamide-Piperidine Motif

In silico studies on benzenesulfonamide-piperidine derivatives demonstrate that the benzenesulfonamide moiety engages in favorable hydrogen bonding interactions with the active site of α-glucosidase, contributing to the observed anti-diabetic potential [1]. While the exact target compound (1-BOC-4-benzenesulfonamidopiperidine) was not directly tested, the computational data supports the intrinsic value of the benzenesulfonamide-piperidine scaffold, distinguishing it from simple piperidine building blocks (e.g., 1-Boc-4-aminopiperidine) which lack the sulfonamide functionality required for these interactions.

DFT Studies Molecular Docking Antidiabetic Activity

1-BOC-4-benzenesulfonamidopiperidine (CAS 1233953-03-1): Primary Application Scenarios Supported by Evidence


Synthesis of Steroid Sulfatase (STS) Inhibitors for Oncology and Dermatology Research

1-BOC-4-benzenesulfonamidopiperidine serves as the key synthetic intermediate for the preparation of N-(Boc-piperidine-4-carbonyl)-benzenesulfonamides, a validated class of STS inhibitors. As demonstrated by Nussbaumer et al. (2004), derivatives built upon this scaffold exhibit an IC50 of 270 nM in cellular STS assays, a 7-fold improvement over earlier leads [1]. Researchers developing novel STS inhibitors for hormone-dependent diseases (e.g., breast cancer, androgenic alopecia) can leverage this building block to access a proven pharmacophore, thereby increasing the likelihood of obtaining potent lead compounds.

Stepwise Functionalization of Piperidine Cores via Orthogonal Protection Strategies

The combination of an acid-labile Boc group and a stable benzenesulfonamide allows for orthogonal deprotection and sequential functionalization of the piperidine ring [1]. This is particularly valuable for the synthesis of complex molecules where the order of protecting group removal dictates the final product. Procurement of this specific building block ensures the synthetic route is efficient, minimizing side reactions and improving overall yield compared to routes that rely on unprotected or differently protected piperidine derivatives.

Development of Novel Antidiabetic Agents Targeting α-Glucosidase

Computational studies have shown that benzenesulfonamide-piperidine conjugates form favorable interactions with the α-glucosidase active site [1]. 1-BOC-4-benzenesulfonamidopiperidine provides the core scaffold for constructing a library of analogs to probe these interactions further. Medicinal chemists can use this building block to systematically vary the substitution pattern and evaluate in vitro activity, building upon existing in silico validation to accelerate the discovery of new antidiabetic leads.

Technical Documentation Hub

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